molecular formula C11H15BrN2O B1375248 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine CAS No. 1496583-13-1

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine

Cat. No.: B1375248
CAS No.: 1496583-13-1
M. Wt: 271.15 g/mol
InChI Key: SZOQCFFEYVGTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine is a small-molecule compound featuring a four-membered azetidine ring substituted at the 1-position with a benzyl group bearing a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is structurally analogous to intermediates used in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways . Its synthesis likely involves alkylation of azetidin-3-amine precursors with brominated benzyl halides or coupling reactions, as inferred from analogous methodologies in related compounds .

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)4-8(11)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOQCFFEYVGTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with azetidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenylmethylazetidin-3-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: 2-methoxyphenylmethylazetidin-3-amine.

    Substitution: Various substituted azetidin-3-amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is synthesized through the reaction of 5-bromo-2-methoxybenzyl chloride with azetidin-3-amine under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran in the presence of bases such as potassium carbonate or sodium hydroxide.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The bromine atom can be reduced to form 2-methoxyphenylmethylazetidin-3-amine.
  • Substitution: The bromine can be replaced with other nucleophiles like amines or thiols.
Reaction TypeExample Product
Oxidation5-bromo-2-methoxybenzaldehyde
Reduction2-methoxyphenylmethylazetidin-3-amine
SubstitutionVarious substituted azetidin-3-amines

Biological Applications

Investigated Bioactive Compound
Research has focused on the potential of this compound as a bioactive compound. It has been evaluated for its antimicrobial and anticancer activities, indicating its potential therapeutic properties. The compound's mechanism of action may involve interactions with biological targets such as enzymes or receptors, influenced by the bromine atom and methoxy group which affect binding affinity and selectivity.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can lead to novel applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine can be contextualized by comparing it to azetidine derivatives and aryl-substituted amines. Key differences in substituents, molecular weight, and physicochemical properties are summarized below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₁₁H₁₅BrN₂O 257.16 5-Bromo-2-methoxybenzyl, azetidin-3-amine High lipophilicity (Br), moderate basicity
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine C₁₀H₁₂F₂N₂ 198.21 2,6-Difluorobenzyl, azetidin-3-amine Enhanced metabolic stability (F), lower MW
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine C₁₀H₁₁F₃N₂ 216.21 4-Trifluoromethylbenzyl, azetidin-3-amine Electron-withdrawing CF₃, reduced basicity
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine C₁₁H₁₅BrN₂ 255.16 4-Bromo-2-methylbenzyl, azetidin-3-amine Increased steric bulk (CH₃ vs. OCH₃)
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate C₁₄H₂₀BrNO₃ 330.22 5-Bromo-2-methoxyphenethyl, carbamate Protected amine, higher MW

Key Observations :

Substituent Effects :

  • Bromine vs. Fluorine : The bromine atom in the target compound increases molecular weight and lipophilicity compared to fluorinated analogs (e.g., 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine). Bromine’s polarizability may enhance halogen bonding in biological systems, whereas fluorine improves metabolic stability .
  • Methoxy vs. Methyl : The methoxy group in the target compound provides hydrogen-bond acceptor capacity, unlike the methyl group in 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine, which contributes to steric hindrance .

Azetidine Ring vs. Ethylamine derivatives (e.g., 1-(5-bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine) exhibit extended alkyl chains, increasing flexibility and lipophilicity but reducing target selectivity .

Synthetic Accessibility :

  • The target compound’s benzyl bromide precursor (e.g., 2-(5-bromo-2-methoxyphenyl)ethan-1-ol) is commercially available, streamlining synthesis via nucleophilic substitution or coupling reactions . In contrast, trifluoromethyl-substituted analogs require specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity .

Biological Relevance :

  • Azetidin-3-amine derivatives are prevalent in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier. The bromine and methoxy groups in the target compound may modulate interactions with neurotransmitter receptors or enzymes .

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological properties. The azetidine structure is known to enhance interactions with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can enhance binding affinity through halogen bonding, while the methoxy group may influence lipophilicity and solubility, affecting the compound's pharmacokinetics and dynamics.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The azetidine ring has been associated with enhanced antibacterial properties, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has been explored for its anticancer potential. In various studies, azetidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds containing azetidine rings have demonstrated improved potency against specific cancer cell lines, suggesting that this compound could be effective in cancer therapy .

Case Study: Antitubercular Activity

A study focused on azetidine amides indicated that modifications to the azetidine framework could enhance their activity against the polyketide synthase 13 (Pks13), an essential target in tuberculosis treatment. Compounds similar to this compound showed improved minimum inhibitory concentration (MIC) values, indicating their potential as antitubercular agents .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA; potential for broader spectrum
AnticancerInhibits proliferation in cancer cell lines
AntitubercularImproved MIC against Pks13

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.